1-Methyl-o-carborane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

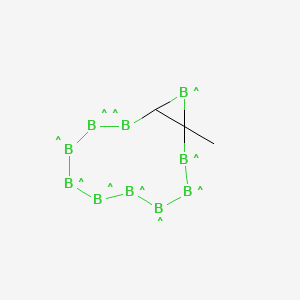

1-Methyl-o-carborane is a derivative of ortho-carborane, a class of boron-containing compounds known for their unique three-dimensional aromaticity and stability These compounds consist of a cage structure with two carbon atoms and ten boron atoms

準備方法

Synthetic Routes and Reaction Conditions: 1-Methyl-o-carborane can be synthesized through various methods. One common approach involves the reaction of ortho-carborane with methylating agents under controlled conditions. For instance, the reaction of ortho-carborane with methyl iodide in the presence of a strong base like potassium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methylation reactions. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product .

化学反応の分析

Types of Reactions: 1-Methyl-o-carborane undergoes various chemical reactions, including:

Substitution Reactions: The methyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Addition Reactions: It can participate in addition reactions with alkenes, alkynes, and other unsaturated compounds.

Common Reagents and Conditions:

Substitution Reactions: Halogens (e.g., chlorine, bromine) and organometallic reagents (e.g., Grignard reagents) are commonly used.

Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Various substituted carborane derivatives depending on the reagent used.

Oxidation and Reduction Reactions: Oxidized or reduced forms of this compound with altered functional groups.

科学的研究の応用

Medicinal Chemistry

Boron Neutron Capture Therapy (BNCT)

One of the most significant applications of 1-methyl-o-carborane is in the development of boron delivery agents for BNCT, a targeted cancer treatment. The compound can be conjugated with biocompatible organic molecules to enhance its effectiveness as a boron carrier. For instance, fluorescein-tagged this compound has been synthesized and evaluated for its cellular uptake in pancreatic cancer and squamous cell carcinoma cell lines. This bioconjugate allows for visualization under fluorescent microscopy, facilitating the study of boron compounds' distribution in tumor cells without neutron irradiation .

Synthesis and Evaluation of Derivatives

Research has demonstrated that various derivatives of this compound can be synthesized through functionalization reactions. These derivatives are being explored for their biological activity and potential as therapeutic agents. For example, fluorescein conjugation has shown moderate toxicity levels compared to traditional boron compounds like boron phenylalanine, indicating promising avenues for further development in cancer therapies .

Materials Science

Liquid Crystalline Materials

this compound has been investigated for its potential use in liquid crystalline materials due to its unique molecular structure. The synthesis of difunctionalized derivatives allows for the exploration of their properties in liquid crystal applications, which can be crucial for display technologies and other optoelectronic devices .

Energy-Rich Materials

Recent studies have focused on synthesizing high-energy materials incorporating carborane structures. The unique bonding characteristics of carboranes enable the creation of compounds with enhanced energy density, making them suitable candidates for advanced propellants and explosives .

Environmental Applications

Boron-Containing Compounds in Environmental Remediation

The stability and reactivity of this compound derivatives make them interesting candidates for environmental applications, particularly in the remediation of boron-contaminated sites. Research into the reactivity of carborane-fused compounds indicates potential pathways for developing effective remediation strategies that utilize these boron-rich structures to bind or degrade pollutants .

Summary Table of Applications

Case Study 1: Fluorescein-Tagged this compound

In a study aimed at enhancing BNCT efficacy, fluorescein was conjugated with this compound to create a theranostic agent. The resulting compound was tested on pancreatic cancer cell lines, showing effective cellular uptake and promising imaging capabilities without neutron exposure. This approach illustrates the potential of carboranes in targeted cancer therapies and diagnostic applications .

Case Study 2: Liquid Crystalline Properties

Research into the synthesis of liquid crystalline derivatives from this compound revealed that specific substitutions could lead to materials with desirable optical properties. These findings suggest that carboranes could play a vital role in future optoelectronic devices, potentially revolutionizing display technology .

Case Study 3: Environmental Remediation

A recent investigation into the reactivity of carborane-fused compounds indicated their potential use in environmental remediation strategies. These compounds demonstrated effective binding capabilities towards various pollutants, suggesting that carboranes could be utilized to develop new methods for cleaning contaminated sites .

作用機序

The mechanism of action of 1-Methyl-o-carborane largely depends on its application. In BNCT, for example, the compound targets cancer cells and releases high-energy particles upon neutron capture, leading to cell destruction . The molecular targets and pathways involved include the selective uptake of boron-containing compounds by cancer cells and the subsequent nuclear reactions that occur upon neutron irradiation .

類似化合物との比較

Ortho-carborane: The parent compound with no methyl substitution.

Meta-carborane and Para-carborane: Isomers with different arrangements of carbon atoms in the cage structure.

1,2-Dimethyl-o-carborane: A derivative with two methyl groups attached to the carborane cage.

Uniqueness of 1-Methyl-o-carborane: The presence of the methyl group can enhance its stability and modify its interaction with other molecules, making it a valuable compound in various fields of research and industry .

生物活性

1-Methyl-o-carborane is a unique boron-containing compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and drug delivery. This article reviews the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

This compound is part of the carborane family, characterized by a cluster of boron and carbon atoms. Its structure can be represented as follows:

This compound exhibits distinct physical and chemical properties that contribute to its biological activity, including high stability and the ability to form complexes with various biomolecules.

Antitumor Activity

This compound has been investigated for its antitumor properties. Research indicates that carboranes can act as effective pharmacophores in cancer therapy. For instance, studies have shown that carborane derivatives can induce apoptosis in cancer cells through several mechanisms:

- Boron Neutron Capture Therapy (BNCT) : This method utilizes the unique properties of boron to selectively target and destroy cancer cells when exposed to neutron radiation. This compound has been evaluated as a potential agent in BNCT due to its ability to localize in tumor tissues effectively .

- Inhibition of Key Enzymes : Carboranes have been designed to inhibit enzymes such as cyclooxygenase-2 (COX-2), which is overexpressed in various cancers. Inhibiting COX-2 can lead to reduced tumor growth and increased apoptosis .

Drug Delivery Systems

This compound has also been explored as a component in drug delivery systems. Its ability to form micelles with polyethylene glycol (PEG) enhances the selective delivery of therapeutic agents to cancer cells. For example, carborane-containing micelles have demonstrated improved cytotoxicity against hepatocellular carcinoma (HCC) cells by enhancing drug absorption and reducing off-target effects .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including cross-coupling reactions with boronic acids. Recent studies have focused on functionalizing this compound to enhance its biological activity and targeting capabilities .

| Study | Findings | Methodology |

|---|---|---|

| D’Souza & Devarajan (2022) | Developed carborane micelles for HCC targeting | Self-assembly with galactose/lactose residues |

| Chen et al. (2022) | Synthesized COX-2 inhibitors containing carboranes | Chemical synthesis and biological assays |

| ResearchGate Study (2018) | Evaluated fluorescein-tagged this compound for BNCT | Synthesis followed by in vitro testing |

In Vitro Studies

In vitro studies have demonstrated that this compound derivatives exhibit low toxicity while maintaining significant cellular uptake in human glioma cells. For instance, BODIPY derivatives functionalized with carboranes showed varying levels of cytotoxicity, indicating that modifications to the carborane structure can influence biological activity .

特性

InChI |

InChI=1S/C3H4B10/c1-3-2(4-3)5-7-9-11-13-12-10-8-6-3/h2H,1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAKBOYWEIQDJFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2[B]C2([B][B][B][B]1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4B10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16872-10-9 |

Source

|

| Record name | 1-Methyl-1,2-dicarbadodecaborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。